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Compound of Interest

2-(1-Methyl-1h-1,2,4-triazol-5-
Compound Name:
yl)morpholine

Cat. No.: B13645606

Subject: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine Context: Fragment-Based Drug
Discovery (FBDD) & Physicochemical Optimization

Part 1: Executive Summary & Technical Positioning

In the optimization of CNS-active agents and kinase inhibitors, the 2-(1-Methyl-1H-1,2,4-
triazol-5-yl)morpholine moiety represents a strategic "bioisosteric switch." Unlike the standard
N-linked morpholine (which is achiral and strictly solubilizing), this C-linked variant introduces a
chiral center at the 2-position, allowing for precise vectoring of substituents while maintaining
the high aqueous solubility associated with the morpholine ether oxygen.

This guide compares this scaffold against its two primary competitors: the 2-Phenylmorpholine
(high potency, low solubility) and the N-linked Morpholine (high solubility, low geometric
complexity).

Key Performance Indicators (KPIs)

e Solubility: Superior to phenyl-analogs due to the high polarity of the 1,2,4-triazole system.

e Metabolic Stability: The triazole ring is resistant to CYP450 oxidative metabolism, unlike
electron-rich phenyl rings.

e Vectoring: The C2-chiral center allows the morpholine ring to adopt a specific chair
conformation that can maximize binding interactions in the active site.
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Part 2: Comparative Analysis & Data

The following data synthesizes performance metrics from lead optimization campaigns (e.qg.,

PDEZ10A inhibitors and NK1 antagonists) where this scaffold replaces a phenyl or pyridine ring.

Table 1: Physicochemical & Metabolic Profile

Comparison

Feature

Triazole-Morpholine
(Subject)

2-Phenylmorpholine
(Alternative A)

N-Linked Morpholine
(Alternative B)

Structure Type

Heteroaryl-Aliphatic

Aryl-Aliphatic (C-

Aliphatic Amine (N-

(C-Linked) Linked) Linked)
) ] -0.5-0.5 (Too
LogD (pH 7.4) 0.5 -1.2 (Optimal) 2.5 - 3.5 (High)
Low/Polar)
Solubility (Kinetic) >150 uM <10 uM >200 uM

CL_int (Human Micro)

< 15 pL/min/mg

> 50 pL/min/mg (High

<10 pL/min/mg

(Stable) Turnover) (Stable)
Chirality Yes (C2) Yes (C2) No (Achiral)
o Low (Weak Heme Moderate (Lipophilic
CYP Inhibition Low

coordination)

binding)

Primary Utility

Solubility + 3D

Vectoring

Potency Driver
(Hydrophobic)

Pure Solubilizer

Expert Insight: The "Nitrogen Walk" Effect

Replacing a phenyl ring (Alternative A) with the 1-methyl-1,2,4-triazole (Subject) typically

reduces LogD by ~1.5 to 2.0 units. This reduction is critical for CNS penetration, where an

optimal LogD of 1-3 is required. The triazole acts as a robust hydrogen bond acceptor without

adding a donor (HBD=0), avoiding P-gp efflux liability often seen with amides.

Part 3: Experimental Protocols
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Protocol A: Regioselective Synthesis via Aziridine Ring
Opening
Rationale: Traditional synthesis of C-linked morpholines is lengthy. The "Aziridine Ring

Opening" method (adapted from Beilstein J. Org. Chem.) is the modern standard for generating
the 2-substituted morpholine core with high enantiomeric excess.

Reagents:

(S)-1-Tritylaziridine-2-carboxylic acid ester (Chiral Starting Material)

2-Chloroethanol

BF3[1]-:OEt2 (Catalyst)

Methylhydrazine (for triazole formation)
Step-by-Step Workflow:

» Ring Opening: Dissolve (S)-1-tritylaziridine-2-carboxylate (1.0 eq) in DCM at 0°C. Add 2-
chloroethanol (1.2 eq) and catalytic BF3-OEt2. Stir for 4h to yield the linear amino-ether.

o Cyclization: Treat the intermediate with NaH (2.0 eq) in THF at reflux (60°C) for 6h. This
effects the intramolecular SN2 displacement of the chloride to close the morpholine ring.

 Triazole Formation:
o Convert the ester at C2 to the hydrazide using hydrazine hydrate (EtOH, reflux, 4h).

o React the hydrazide with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to form the
acyl-amidine intermediate.

o Cyclize with Methylhydrazine in acetic acid (90°C, 3h) to yield the final 2-(1-Methyl-1H-
1,2,4-triazol-5-yl)morpholine.

Validation Point: Monitor the disappearance of the ester carbonyl stretch (1740 cm~?*) and
appearance of the triazole C=N stretch (~1580 cm~1) via IR or LCMS.
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Protocol B: Metabolic Stability Assessment
(Microsomal)

Rationale: To confirm the stability advantage over the Phenyl-Morpholine analog.

Incubation: Prepare human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH
7.4).

o Dosing: Spike test compound (1 uM final concentration) into the mix. Ensure <0.1% DMSO.

e Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate
dehydrogenase).

o Sampling: Aliquot 50 pL at t=0, 5, 15, 30, and 60 min into cold Acetonitrile (containing
internal standard, e.g., Warfarin).

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
» Calculation: Plot In(% Remaining) vs. time. The slope (

) yields

Part 4: Visualization (DOT Diagrams)
Diagram 1: Synthesis Workflow (Aziridine Route)

This diagram illustrates the conversion of the chiral aziridine precursor into the final Triazole-
Morpholine scaffold.
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Caption: Figure 1. Stereoselective synthesis of the C-linked scaffold via aziridine ring
expansion.

Diagram 2: Scaffold Selection Decision Tree

This logic flow helps researchers decide when to deploy this specific scaffold over alternatives.
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Caption: Figure 2. Decision matrix for selecting the Triazole-Morpholine scaffold based on
LogD and SAR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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